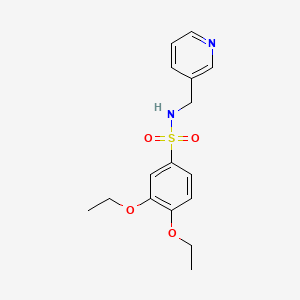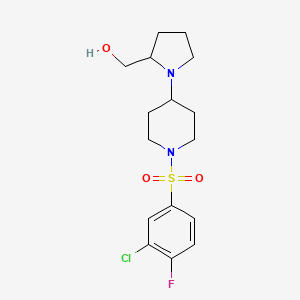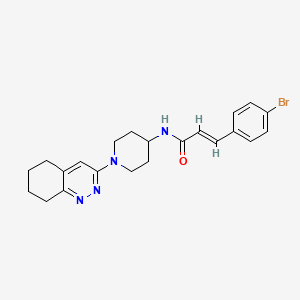
3-(Benzylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(Benzylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine” is a pyridazine derivative. Pyridazine is a basic heterocyclic organic compound with the chemical formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms. It appears that there are benzyl groups attached to the pyridazine ring, one of which has a sulfanyl (thiol) group, and the other is substituted with two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. Attached to this ring are the benzylsulfanyl and 2,4-dichlorobenzyl groups. The presence of sulfur and chlorine atoms, along with the aromatic rings, would likely result in a complex electron distribution and potentially interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of crystallinity, melting point, boiling point, solubility in various solvents, and stability under different conditions could be determined through experimental analysis .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Structural Analysis
- Pyridazine analogs, including compounds structurally similar to 3-(Benzylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine, have significant pharmaceutical importance due to their heterocyclic nature. These compounds have been synthesized and analyzed using spectroscopic techniques and XRD for structural confirmation. Density functional theory calculations have helped in understanding the molecular interactions and packing of these molecules (Sallam et al., 2021).
Herbicidal Activities
- Derivatives of pyridazine, including those with similar structural features to this compound, have been synthesized and shown promising herbicidal activities. These compounds have been evaluated through greenhouse tests and exhibited significant herbicidal effects even at low doses. This indicates the potential of these compounds in agricultural applications (Xu et al., 2012).
Corrosion Inhibition
- Pyridazine derivatives have been studied for their inhibitory effects on the corrosion of mild steel in acidic environments. These studies involve electrochemical, spectroscopic, and computational techniques to understand the interaction of pyridazine rings with metallic surfaces. Such compounds offer potential applications in protecting industrial materials from corrosion (Mashuga et al., 2017).
Antimicrobial Properties
- Compounds based on the pyridazine structure, resembling this compound, have been synthesized and shown antimicrobial activities. These compounds have been effective against a range of gram-positive and gram-negative bacteria, as well as fungi, highlighting their potential in developing new antimicrobial agents (El-Salam et al., 2013).
Crystal Structure and Density Functional Theory (DFT) Studies
- Detailed crystal structure analysis and DFT calculations on pyridazine derivatives provide insights into their molecular structure and interactions. Such studies are fundamental in understanding the properties and potential applications of these compounds in various scientific fields (Sallam et al., 2021).
Mecanismo De Acción
Target of Action
It is known that 2,4-dichlorobenzyl alcohol (dcba), a related compound, has broad-spectrum antimicrobial activity . It is used as a preservative or active ingredient in various formulations .
Mode of Action
It can effectively inhibit the growth of yeast, mold, and skin fungi at concentrations ranging from 100 to 500 ppm . At concentrations ranging from 500 to 2000 ppm, it can act as a bacteriostatic agent .
Biochemical Pathways
It is known that dcba has a broad spectrum of antimicrobial activity, suggesting that it may interfere with essential biochemical pathways in a wide range of microorganisms .
Result of Action
Dcba, a structurally similar compound, has been shown to have a broad spectrum of antimicrobial activity, suggesting that it may have similar effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-benzylsulfanyl-6-[(2,4-dichlorophenyl)methyl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2S/c19-15-7-6-14(17(20)11-15)10-16-8-9-18(22-21-16)23-12-13-4-2-1-3-5-13/h1-9,11H,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHKYIPHKSWBHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2395479.png)
![2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395481.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2395482.png)
![3-(4-Fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2395483.png)
![4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride](/img/structure/B2395484.png)

![N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea](/img/structure/B2395487.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B2395493.png)

![4-[1-[3-(3,4-Dichlorophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2395496.png)
![N-(3-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2395497.png)
